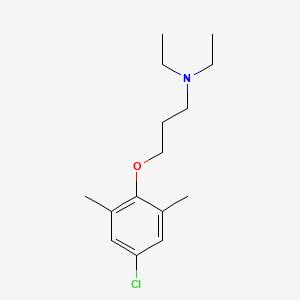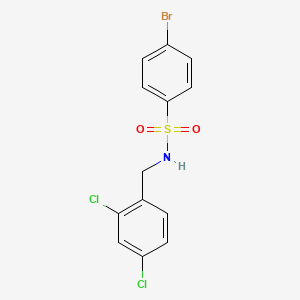![molecular formula C23H16N2O9 B4915673 4,4'-Carbonylbis[N-(2-carboxyethyl)phthalimide] CAS No. 128007-92-1](/img/structure/B4915673.png)
4,4'-Carbonylbis[N-(2-carboxyethyl)phthalimide]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-Carbonylbis[N-(2-carboxyethyl)phthalimide] is an organic compound that belongs to the class of phthalimides It is characterized by the presence of two phthalimide groups connected by a carbonyl bridge and further substituted with carboxyethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Carbonylbis[N-(2-carboxyethyl)phthalimide] typically involves the reaction of phthalic anhydride with amino acids such as glycine. The process can be catalyzed by various agents, including tetra-butylammonium iodide (TBAI) and tert-butyl hydrogen peroxide (TBHP), which facilitate the formation of the phthalimide ring through intramolecular cyclization . The reaction conditions often require refluxing in organic solvents to achieve high yields.
Industrial Production Methods
On an industrial scale, the production of 4,4’-Carbonylbis[N-(2-carboxyethyl)phthalimide] may involve the use of phthalic anhydride and ammonium carbonate or urea under controlled heating conditions . This method ensures a high yield and purity of the final product, making it suitable for large-scale applications.
化学反応の分析
Types of Reactions
4,4’-Carbonylbis[N-(2-carboxyethyl)phthalimide] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the carbonyl bridge or the phthalimide rings.
Substitution: The carboxyethyl groups can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional carbonyl or hydroxyl groups, while substitution reactions can produce a variety of derivatives with different functional groups.
科学的研究の応用
4,4’-Carbonylbis[N-(2-carboxyethyl)phthalimide] has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound’s structural features make it useful in studying enzyme interactions and protein modifications.
Industry: The compound is used in the production of biodegradable polymers and other advanced materials.
作用機序
The mechanism of action of 4,4’-Carbonylbis[N-(2-carboxyethyl)phthalimide] involves its interaction with various molecular targets. The compound can form stable complexes with proteins and enzymes, affecting their activity and function. The carboxyethyl groups enhance its solubility and facilitate its interaction with biological molecules, making it a valuable tool in biochemical research.
類似化合物との比較
Similar Compounds
Phthalimide: A simpler analog with similar structural features but lacking the carboxyethyl groups.
N-(2-carboxyethyl)phthalimide: A related compound with only one phthalimide ring and a carboxyethyl group.
4,4’-Carbonyldimorpholine: Another compound with a carbonyl bridge but different substituents.
Uniqueness
4,4’-Carbonylbis[N-(2-carboxyethyl)phthalimide] is unique due to its dual phthalimide rings connected by a carbonyl bridge and the presence of carboxyethyl groups. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
特性
IUPAC Name |
3-[5-[2-(2-carboxyethyl)-1,3-dioxoisoindole-5-carbonyl]-1,3-dioxoisoindol-2-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O9/c26-17(27)5-7-24-20(31)13-3-1-11(9-15(13)22(24)33)19(30)12-2-4-14-16(10-12)23(34)25(21(14)32)8-6-18(28)29/h1-4,9-10H,5-8H2,(H,26,27)(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUYRTGDKVKKBGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)C3=CC4=C(C=C3)C(=O)N(C4=O)CCC(=O)O)C(=O)N(C2=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00367266 |
Source


|
| Record name | STK299747 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00367266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128007-92-1 |
Source


|
| Record name | STK299747 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00367266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[2-(methylthio)-1,3-benzothiazol-6-yl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4915621.png)



![2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-N-{2-[(4-CHLOROPHENYL)SULFANYL]ETHYL}ACETAMIDE](/img/structure/B4915648.png)

![N-[2-[(2-hydroxy-4-methoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-7-yl]-3-(2-methoxyphenyl)propanamide](/img/structure/B4915653.png)
![3-[(2-ethyl-1-piperidinyl)methyl]-2,8-dimethyl-4-quinolinol](/img/structure/B4915676.png)

![5-[3-(2-furyl)-2-methyl-2-propen-1-ylidene]-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4915679.png)

